N-(1,3-dibromo-9H-fluoren-2-yl)acetamide

Description

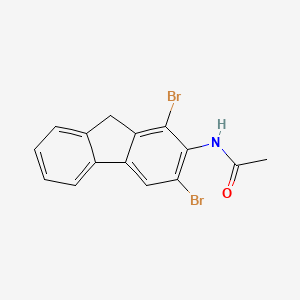

N-(1,3-Dibromo-9H-fluoren-2-yl)acetamide (CAS: 108240-10-4) is a halogenated acetamide derivative featuring a fluorene backbone substituted with bromine atoms at positions 1 and 3, and an acetamide group at position 2. Its molecular formula is C₁₅H₁₀Br₂NO, with a molecular weight of 380.06 g/mol (calculated from atomic masses).

Properties

CAS No. |

108240-10-4 |

|---|---|

Molecular Formula |

C15H11Br2NO |

Molecular Weight |

381.06 g/mol |

IUPAC Name |

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H11Br2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19) |

InChI Key |

HLGQEDDEQRAZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1Br)CC3=CC=CC=C32)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 3 positions. The resulting dibromofluorene is then reacted with acetic anhydride and a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

General Reaction Mechanisms

The compound’s chemical behavior is dictated by its structural features:

-

Acetamide group (-NHCOCH₃) at position 2 of the fluorene ring.

-

Bromine atoms at positions 1 and 3 of the fluorene core.

These functional groups enable participation in nucleophilic aromatic substitution , hydrolysis , and electrophilic aromatic substitution reactions .

Nucleophilic Aromatic Substitution

-

Mechanism : The bromine atoms (Br) at positions 1 and 3 act as leaving groups. The acetamide group may act as a meta-directing group, facilitating substitution at activated positions.

-

Conditions : Typically requires a strong nucleophile (e.g., NH₃, CN⁻) and high temperatures under basic conditions.

-

Products : Substituted fluorene derivatives (e.g., amino, cyano, or hydroxyl derivatives at positions 1 or 3) .

Hydrolysis of the Acetamide Group

-

Mechanism : Acidic or basic hydrolysis converts the acetamide to a carboxylic acid (-COOH).

-

Conditions :

-

Acidic: HCl/H₂O/heat.

-

Basic: NaOH/heat.

-

Electrophilic Aromatic Substitution

-

Mechanism : The fluorene ring’s π-electron system allows electrophilic attack (e.g., nitration, halogenation).

-

Conditions : Nitric acid (HNO₃) or bromine (Br₂) in diluted H₂SO₄.

-

Products : Nitro- or halogen-substituted fluorene derivatives .

Comparative Reaction Analysis

Reactivity Trends

Scientific Research Applications

Scientific Research Applications

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide has several notable applications in scientific research:

Medicinal Chemistry

The compound's structure allows it to act as a pharmacophore, which can influence biological activity. Research indicates that it may interact with various biological targets, potentially modulating enzyme activities or influencing receptor binding. This property makes it a candidate for drug development aimed at treating diseases where such interactions are beneficial.

Antimicrobial Activity

Studies have shown that derivatives of fluorene compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated activity against multidrug-resistant strains of bacteria and fungi. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Materials Science

This compound can be utilized in the development of new materials due to its unique chemical properties. Its reactivity allows for incorporation into polymers or other composite materials that require specific functional groups for enhanced performance characteristics.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

Mechanism of Action

The mechanism of action of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide (CAS: 92428-54-1)

- Molecular Formula: C₁₅H₁₁Cl₂NO

- Molecular Weight : 292.16 g/mol

- Key Differences : Replaces bromine with chlorine at positions 1 and 3. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in reduced steric hindrance and weaker halogen bonding. This compound is often used as a precursor in synthetic pathways due to its lower molecular weight and reactivity .

N-(7-Amino-6,8-Dibromo-9H-fluoren-2-yl)acetamide (CAS: 1785-16-6)

- Molecular Formula : C₁₅H₁₂Br₂N₂O

- Molecular Weight : 396.08 g/mol

- Key Differences: Features bromine at positions 6 and 8, with an amino group (-NH₂) at position 7. The amino group enhances solubility in polar solvents and may increase biological activity, as seen in cytotoxic studies of related compounds .

N-Hydroxy-N-(2-Fluorenyl)acetamide (CAS: 53-95-2)

- Molecular Formula: C₁₅H₁₃NO₂

- Molecular Weight : 239.27 g/mol

- Key Differences: Contains a hydroxylamine (-NH-OH) group instead of bromine. This structural modification facilitates metabolic deacetylation, as demonstrated in rat liver homogenate studies, and is linked to protein binding mechanisms in carcinogenicity research .

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 1537-15-1)

Physicochemical Properties

| Compound | Halogen Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-(1,3-Dibromo-9H-fluoren-2-yl)acetamide | Br (1,3) | 380.06 | High lipophilicity; UV absorption at ~280 nm due to aromatic fluorene core |

| N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide | Cl (1,3) | 292.16 | Lower melting point (~145°C); enhanced solubility in organic solvents |

| N-(7-Amino-6,8-Dibromo-9H-fluoren-2-yl)acetamide | Br (6,8), NH₂ (7) | 396.08 | Polar character (logP ~2.1); fluorescent properties in alkaline conditions |

| N-Hydroxy-N-(2-Fluorenyl)acetamide | None | 239.27 | Prone to oxidation; forms quinoneimine intermediates in metabolic pathways |

Biological Activity

N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a fluorenone core with dibromine substitutions and an acetamide group. The presence of bromine atoms enhances its reactivity, while the acetamide moiety may influence its interaction with biological targets. The compound's molecular formula is C15H12Br2N2O, and its structure can be represented as follows:

Antimicrobial Activity

Research has shown that compounds containing the fluorenone structure, including this compound, exhibit notable antimicrobial properties. A study evaluated various fluorene derivatives against multidrug-resistant bacterial strains and found that some exhibited significant antimicrobial activity compared to standard antibiotics like vancomycin and gentamicin. The results indicated that the nature of substituents on the aryl moiety significantly influenced both the spectrum and intensity of the inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| This compound | 11 | S. aureus |

| Fluorene Derivative 5j | 10 | E. coli |

| Vancomycin | 12 | S. aureus |

| Gentamicin | 11 | E. coli |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. A series of fluorene derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). Some derivatives demonstrated superior activity compared to Taxol, a standard chemotherapy agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Fluorene Derivative 5g | 12 | MDA-MB-231 |

| Taxol | 20 | A549 |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells .

- Redox Activity : The presence of bromine atoms enhances redox reactions that can modulate cellular pathways, potentially leading to apoptosis in cancer cells .

- Binding Interactions : Molecular docking studies suggest that these compounds may bind effectively to active sites on target proteins, altering their function and leading to therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of fluorene derivatives in clinical settings:

- Study on Antimicrobial Resistance : A recent investigation demonstrated that a series of fluorene-based compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new therapeutic agents in combating antibiotic resistance .

- Anticancer Drug Development : Another study focused on modifying the side chains of fluorene derivatives to enhance their antiproliferative activity against various cancer cell lines. The modifications led to compounds with improved potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.